molecular formula C11H10ClN3 B1491689 6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine CAS No. 2092155-69-4

6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine

Cat. No. B1491689
CAS RN: 2092155-69-4
M. Wt: 219.67 g/mol
InChI Key: OIEKCZNOPVOXIF-UHFFFAOYSA-N
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Description

The compound “6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine” is a derivative of 2-aminopyrimidine . 2-Aminopyrimidines are a class of compounds that have been studied for their antitrypanosomal and antiplasmodial activities . They are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process for “this compound” is not detailed in the available literature.

Scientific Research Applications

Antihypertensive Activity

A series of derivatives, including 6-arylpyrido[2,3-d]pyrimidin-7-amine, have been prepared and evaluated for their antihypertensive activity. Notably, compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine significantly lowered blood pressure in spontaneously hypertensive rats at oral doses of 10-50 mg/kg. This research suggests the potential of such compounds for the development of new antihypertensive medications (Bennett et al., 1981).

Antimicrobial Activity

Pyrimidine derivatives have been synthesized and assessed for their biological activity against various bacteria and fungi. Some compounds exhibited moderate antimicrobial activity, highlighting their potential as templates for the development of new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).

Corrosion Inhibition

Pyrimidine derivatives have also been studied as corrosion inhibitors for metals in acidic environments. Electrochemical and molecular dynamic investigations of these compounds show promising results in protecting aluminum from corrosion, indicating their potential applications in metal preservation and maintenance (N. Abdelshafi, 2020).

Antiproliferative Evaluation

New pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against human breast cancer (MCF-7) and nonmalignant mouse fibroblast (L929) cell lines. Some compounds demonstrated significant antiproliferative effects, suggesting their potential in cancer therapy research (Hoda Atapour-Mashhad et al., 2017).

Antibacterial Agents

Experimental and theoretical studies on pyrimidine derivatives have indicated their potential as antibacterial agents. One study focused on the synthesis and structural characterization of a compound showing good to moderate antibacterial activity against various bacterial strains, demonstrating the potential for developing new antibacterial drugs (S. Murugavel et al., 2015).

Future Directions

The future directions for the study of “6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their antitrypanosomal and antiplasmodial activities . There is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . Additionally, there is a great demand for antiplasmodial compounds with alternative mechanisms of action .

properties

IUPAC Name

6-[(2-chlorophenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEKCZNOPVOXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=NC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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